Cas no 2763776-12-9 (4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid)

4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid is a protected spirocyclic compound featuring both a Boc (tert-butoxycarbonyl) group and a carboxylic acid functionality. Its rigid spiro[5.5]undecane scaffold enhances conformational stability, making it valuable in medicinal chemistry and peptide synthesis. The Boc group provides orthogonal protection for the nitrogen, enabling selective deprotection under mild acidic conditions. The carboxylic acid moiety allows for further derivatization, facilitating its use as a versatile intermediate in heterocyclic and scaffold-based drug design. This compound is particularly useful in constructing constrained peptidomimetics or as a building block for complex molecular architectures. Its stability and functional group compatibility make it suitable for multi-step synthetic applications.
4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid structure
2763776-12-9 structure
Product name:4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
CAS No:2763776-12-9
MF:C14H23NO6
Molecular Weight:301.33552479744
CID:6785190
PubChem ID:165987141

4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
    • EN300-37364462
    • 4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
    • 2763776-12-9
    • インチ: 1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-10(11(16)17)20-14(9-15)4-6-19-7-5-14/h10H,4-9H2,1-3H3,(H,16,17)
    • InChIKey: GQGNQSUHIRCEFT-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)O)CN(C(=O)OC(C)(C)C)CC21CCOCC2

計算された属性

  • 精确分子量: 301.15253745g/mol
  • 同位素质量: 301.15253745g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 410
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 85.3Ų

4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR027YFE-100mg
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
2763776-12-9 95%
100mg
$503.00 2025-02-15
Aaron
AR027YFE-10g
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
2763776-12-9 95%
10g
$5937.00 2023-12-15
1PlusChem
1P027Y72-5g
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
2763776-12-9 95%
5g
$3647.00 2024-05-07
1PlusChem
1P027Y72-250mg
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
2763776-12-9 95%
250mg
$673.00 2024-05-07
Aaron
AR027YFE-2.5g
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
2763776-12-9 95%
2.5g
$2719.00 2025-02-15
Aaron
AR027YFE-250mg
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
2763776-12-9 95%
250mg
$705.00 2025-02-15
1PlusChem
1P027Y72-100mg
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
2763776-12-9 95%
100mg
$491.00 2024-05-07
Aaron
AR027YFE-1g
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
2763776-12-9 95%
1g
$1399.00 2025-02-15
1PlusChem
1P027Y72-500mg
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
2763776-12-9 95%
500mg
$1026.00 2024-05-07
Aaron
AR027YFE-50mg
4-[(tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
2763776-12-9 95%
50mg
$344.00 2025-02-15

4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid 関連文献

4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acidに関する追加情報

4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic Acid: A Comprehensive Overview

The compound with CAS No 2763776-12-9, known as 4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique spirocyclic structure, which combines a 1,9-dioxa-4-azaspiro[5.5]undecane framework with a tert-butoxycarbonyl (Boc) group and a carboxylic acid moiety. The combination of these functional groups makes this compound a versatile building block in the synthesis of bioactive molecules.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of peptide-based therapeutics. The Boc group, which is commonly used as a protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during synthesis. The spirocyclic structure, on the other hand, introduces rigidity and conformational constraints that can enhance bioavailability and target specificity. These properties make this compound an attractive candidate for the design of novel bioactive agents.

One of the most promising applications of 4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid lies in its ability to serve as a scaffold for macrocyclic compounds. Macrocycles are increasingly being explored for their potential in targeting complex biological systems, such as protein-protein interactions. The spirocyclic framework provides an ideal platform for constructing macrocycles with desired pharmacokinetic properties.

Moreover, the presence of the carboxylic acid group introduces additional functionality to this compound. This group can be readily modified through various chemical transformations, enabling the creation of derivatives with diverse biological activities. For instance, esterification or amidation of the carboxylic acid group can lead to molecules with improved solubility or enhanced binding affinity to specific targets.

Recent advancements in computational chemistry have also shed light on the structural properties of this compound. Molecular modeling studies have revealed that the spirocyclic structure exhibits favorable pharmacokinetic profiles, including good solubility and permeability. These findings align with experimental data obtained from in vitro studies, further supporting its potential as a drug candidate.

In terms of synthesis, this compound can be prepared via a multi-step process involving cyclization reactions and functional group transformations. The use of microwave-assisted synthesis has been shown to significantly accelerate the reaction process while maintaining high yields and purity levels.

Looking ahead, ongoing research is focused on exploring the biological activity of this compound and its derivatives. Initial screening studies have demonstrated moderate activity against various enzymatic targets, suggesting its potential utility in therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to further advance our understanding of this compound's therapeutic potential.

In conclusion, 4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid represents a valuable addition to the arsenal of tools available for drug discovery and development. Its unique structural features and versatile functional groups make it an ideal candidate for exploring novel therapeutic strategies.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd